molecular formula C12H20O2 B8711255 Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate

Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate

Cat. No.: B8711255
M. Wt: 196.29 g/mol
InChI Key: BBAPLWXMGDNNPA-BFHBGLAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate is an organic compound with a unique cyclopentane ring structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentanone derivatives, which undergo aldol condensation followed by esterification to form the desired compound. The reaction conditions often involve the use of strong bases like sodium hydroxide or potassium hydroxide and organic solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2R)-2-methyl-5-(propan-2-ylidene)cyclopentane-1-carboxylate is unique due to its specific ester group and the presence of a propan-2-ylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl (2R)-2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-5-14-12(13)11-9(4)6-7-10(11)8(2)3/h9,11H,5-7H2,1-4H3/t9-,11?/m1/s1

InChI Key

BBAPLWXMGDNNPA-BFHBGLAWSA-N

Isomeric SMILES

CCOC(=O)C1[C@@H](CCC1=C(C)C)C

Canonical SMILES

CCOC(=O)C1C(CCC1=C(C)C)C

Origin of Product

United States

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